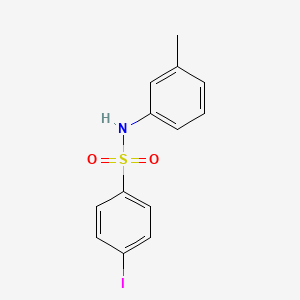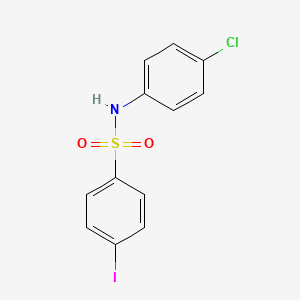![molecular formula C30H38N2O2 B4232006 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide]](/img/structure/B4232006.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide]
Übersicht
Beschreibung
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide], also known as TCDP, is a cyclic peptide that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] is not fully understood, but it is believed to act as a DNA intercalator, which can disrupt DNA replication and inhibit cell growth. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] in lab experiments is its unique chemical structure, which allows for the development of novel materials and compounds. However, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] research, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in other fields, such as nanotechnology and biotechnology. Additionally, further studies are needed to evaluate the safety and efficacy of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been studied extensively for its potential applications in various fields, including drug development, material science, and catalysis. In drug development, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has shown promising results as a potential anti-cancer agent, as it can inhibit the growth of cancer cells. In material science, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been used as a template for the synthesis of mesoporous silica materials. In catalysis, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been used as a chiral ligand for asymmetric catalysis.
Eigenschaften
IUPAC Name |
2-[3-[2-oxo-2-(1-phenylethylamino)ethyl]-1-adamantyl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-21(25-9-5-3-6-10-25)31-27(33)18-29-14-23-13-24(15-29)17-30(16-23,20-29)19-28(34)32-22(2)26-11-7-4-8-12-26/h3-12,21-24H,13-20H2,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFWVLGUJIETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide](/img/structure/B4231928.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231930.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231938.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4231965.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4231979.png)

![2-(4-morpholinyl)-5-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4231988.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4231999.png)
![1-(3-methoxyphenyl)-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4232012.png)
![N-(2,4-dimethoxyphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4232019.png)
![1'-benzyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232027.png)

![8-[(2-hydroxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4232040.png)